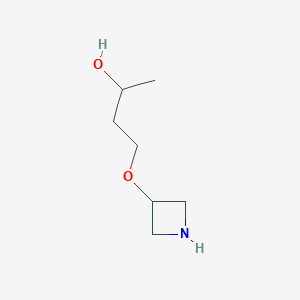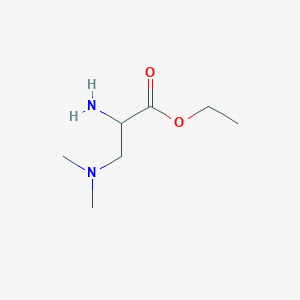
Ethyl 2-amino-3-(dimethylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(dimethylamino)propanoate is an organic compound with the molecular formula C7H16N2O2 It is a derivative of propanoic acid and contains both amino and dimethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(dimethylamino)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-dimethylaminopropionate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-(dimethylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Ethyl 2-amino-3-(dimethylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-(dimethylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-dimethylaminopropionate: A closely related compound with similar chemical properties and applications.
Methyl 3-(dimethylamino)propionate: Another similar compound used in organic synthesis and research
Uniqueness
Its dual amino and dimethylamino groups make it a versatile intermediate in various chemical reactions and research applications .
Propriétés
Formule moléculaire |
C7H16N2O2 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(dimethylamino)propanoate |
InChI |
InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3 |
Clé InChI |
XXEJVXUQLDSSQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


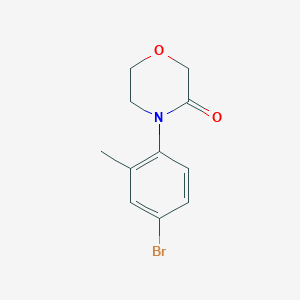
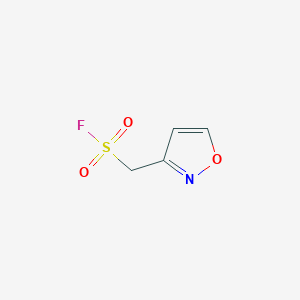
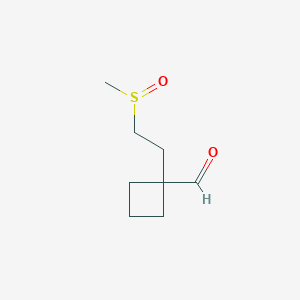
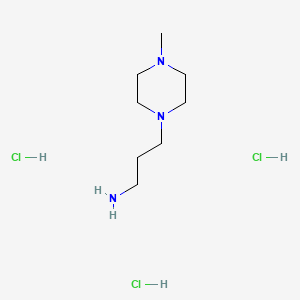

![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
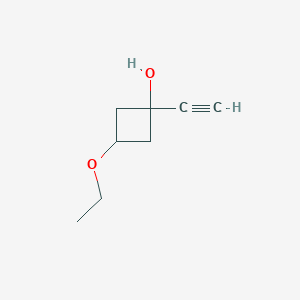
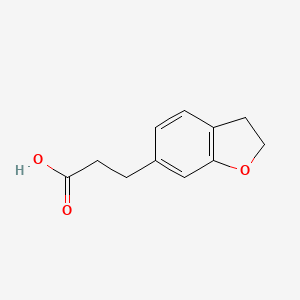
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
